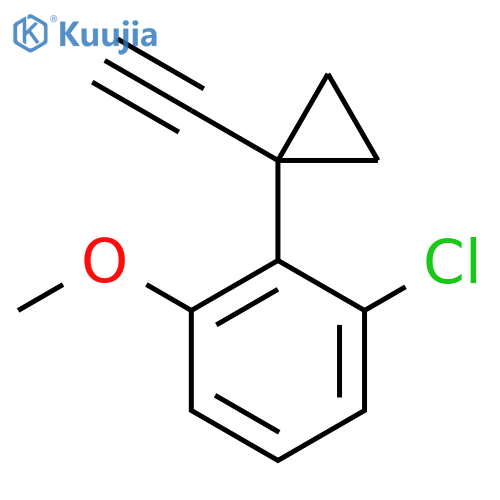Cas no 2228626-81-9 (1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene)

2228626-81-9 structure
商品名:1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene
- 2228626-81-9
- EN300-1976881
-
- インチ: 1S/C12H11ClO/c1-3-12(7-8-12)11-9(13)5-4-6-10(11)14-2/h1,4-6H,7-8H2,2H3
- InChIKey: FJUUZRAPKNXCDP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C1(C#C)CC1)OC
計算された属性
- せいみつぶんしりょう: 206.0498427g/mol
- どういたいしつりょう: 206.0498427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1976881-0.5g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-1976881-0.05g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1976881-0.1g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 0.1g |
$1307.0 | 2023-09-16 | ||
| Enamine | EN300-1976881-0.25g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-1976881-5.0g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 5g |
$4309.0 | 2023-05-31 | ||
| Enamine | EN300-1976881-5g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 5g |
$4309.0 | 2023-09-16 | ||
| Enamine | EN300-1976881-10g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 10g |
$6390.0 | 2023-09-16 | ||
| Enamine | EN300-1976881-10.0g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 10g |
$6390.0 | 2023-05-31 | ||
| Enamine | EN300-1976881-1.0g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 1g |
$1485.0 | 2023-05-31 | ||
| Enamine | EN300-1976881-1g |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene |
2228626-81-9 | 1g |
$1485.0 | 2023-09-16 |
1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene 関連文献
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
2. Water
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
2228626-81-9 (1-chloro-2-(1-ethynylcyclopropyl)-3-methoxybenzene) 関連製品
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
